molecular formula C17H14BrN3O3S B3569160 2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3569160
M. Wt: 420.3 g/mol
InChI Key: DFDPWEPIJCLYMV-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.99393 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . These receptors are part of the serotonin receptor subfamily and play crucial roles in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

It can be inferred from similar compounds that it may act as anagonist at its target receptors . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of serotonin receptors can lead to various physiological effects, including mood regulation and sensory perception.

Pharmacokinetics

Similar compounds have been suggested to beprodrugs metabolized in the lungs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. The bioavailability of this compound would depend on factors such as its absorption rate, metabolic stability, and its ability to reach its target receptors in the brain.

Properties

IUPAC Name

2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-13-8-7-10(9-14(13)24-2)16-20-21-17(25-16)19-15(22)11-5-3-4-6-12(11)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDPWEPIJCLYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
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2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
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2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.